molecular formula C13H13F2NO2 B3232906 tert-butyl 4,5-difluoro-1H-indole-1-carboxylate CAS No. 1346809-17-3

tert-butyl 4,5-difluoro-1H-indole-1-carboxylate

Cat. No.: B3232906
CAS No.: 1346809-17-3
M. Wt: 253.24 g/mol
InChI Key: SJXYZDFTGXUACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Context and Significance of the 4,5-Difluoroindole Core

The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of many biologically active molecules. researchgate.net The introduction of fluorine atoms onto the benzene portion of the indole core, as seen in the 4,5-difluoroindole moiety, imparts significant and often beneficial changes to the molecule's properties. Fluorine, being the most electronegative element, can profoundly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. nih.gov

The presence of two adjacent fluorine atoms at the 4- and 5-positions creates a unique electronic environment. This difluorination can lead to altered binding affinities for biological targets and can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. Consequently, the 4,5-difluoroindole core is an attractive scaffold in the development of novel therapeutic agents.

Role of the tert-Butyl Carbamate (B1207046) (Boc) Protecting Group in Indole Chemistry

The synthetic manipulation of the indole ring, particularly the nitrogen atom, often requires the use of protecting groups to prevent unwanted side reactions. The tert-butyl carbamate, or Boc group, is one of the most widely used protecting groups for the indole nitrogen. Its popularity stems from its ease of introduction, its stability under a wide range of reaction conditions (including nucleophilic and basic conditions), and its straightforward removal under acidic conditions.

The Boc group effectively deactivates the indole nitrogen, preventing its participation in reactions and directing electrophilic substitution to other positions on the indole ring. Furthermore, the bulky tert-butyl group can offer steric hindrance, which can be exploited to control the regioselectivity of certain reactions. The protection of the indole nitrogen with a Boc group is a crucial step in many multi-step syntheses involving indole derivatives, allowing for the selective functionalization of the carbocyclic and pyrrolic rings.

Overview of Research Trajectories for Fluorinated Indole Derivatives

The field of fluorinated indole derivatives is a dynamic and rapidly evolving area of research, primarily driven by the quest for new and improved pharmaceuticals. Research in this area is multifaceted, encompassing the development of novel synthetic methodologies for the selective fluorination of the indole nucleus, the incorporation of fluorinated indole scaffolds into larger, more complex molecules, and the evaluation of the biological activities of these new compounds.

Fluorinated indoles have shown promise in a variety of therapeutic areas, including as antiviral, and anti-inflammatory agents. nih.gov The unique properties conferred by fluorine substitution continue to make these compounds attractive targets for drug discovery and development programs. The compound tert-butyl 4,5-difluoro-1H-indole-1-carboxylate stands as a key starting material in these research endeavors, providing a gateway to a diverse range of novel fluorinated indole-based molecules with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4,5-difluoroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXYZDFTGXUACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745337
Record name tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-17-3
Record name tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for Tert Butyl 4,5 Difluoro 1h Indole 1 Carboxylate

Precursor Synthesis and Functionalization for Indole (B1671886) Ring Closure

The common starting material for the synthesis of 4,5-difluorophenylhydrazine is 4,5-difluoroaniline. The synthesis involves a two-step diazotization and reduction sequence. The 4,5-difluoroaniline is first treated with sodium nitrite in an acidic medium, such as hydrochloric acid, to form a diazonium salt. This intermediate is then reduced, often using a reducing agent like stannous chloride, to yield the desired 4,5-difluorophenylhydrazine, typically as a hydrochloride salt. google.comwipo.int

Table 1: Synthesis of 4,5-Difluorophenylhydrazine

Starting MaterialReagentsProduct
4,5-Difluoroaniline1. NaNO2, HCl 2. SnCl24,5-Difluorophenylhydrazine hydrochloride

The carbonyl component in the Fischer indole synthesis reacts with the phenylhydrazine to form a hydrazone intermediate. byjus.com For the synthesis of the target indole, a common and effective choice for the carbonyl partner is a pyruvate derivative, such as pyruvic acid or its esters. The reaction between 4,5-difluorophenylhydrazine and the carbonyl compound is typically carried out under acidic conditions to facilitate the formation of the corresponding phenylhydrazone, which is the direct precursor for the subsequent cyclization step. youtube.comtestbook.com

Indole Ring Formation Strategies Applied to the 4,5-Difluoro System

The core of the synthesis is the formation of the indole ring. The Fischer indole synthesis is a powerful and widely used method for this transformation, involving the acid-catalyzed cyclization of a phenylhydrazone. organic-chemistry.orgalfa-chemistry.com

The classical Fischer indole synthesis involves heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. wikipedia.orgmdpi.com The reaction proceeds through the formation of an enamine tautomer from the hydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement, which is the key bond-forming step. byjus.comjk-sci.com The subsequent cyclization and elimination of ammonia lead to the aromatic indole ring. wikipedia.orgmdpi.com

The choice of the acid catalyst is crucial for the efficiency of the Fischer indole synthesis. mdpi.com A variety of acids can be employed, including Brønsted acids like sulfuric acid, hydrochloric acid, and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The reaction conditions, including temperature and solvent, must be carefully optimized to achieve high yields, especially when dealing with substrates bearing electron-withdrawing groups like fluorine, which can deactivate the aromatic ring towards electrophilic substitution. The acidity of the reaction medium is a key parameter that controls the conversion of the hydrazone to the indole. rsc.org

Table 2: Common Acid Catalysts in Fischer Indole Synthesis

Catalyst TypeExamples
Brønsted AcidsHCl, H2SO4, Polyphosphoric acid (PPA), p-Toluenesulfonic acid
Lewis AcidsZnCl2, BF3, AlCl3, FeCl3

When an unsymmetrical ketone is used as the carbonyl partner in the Fischer indole synthesis, two different enamine tautomers can form, potentially leading to a mixture of two regioisomeric indole products. The regioselectivity of the cyclization is influenced by the nature of the substituents on both the phenylhydrazine and the carbonyl compound. rsc.org Electron-withdrawing groups on the phenyl ring can influence the direction of the cyclization. nih.gov In the synthesis of tert-butyl 4,5-difluoro-1H-indole-1-carboxylate, the use of a symmetrical carbonyl compound like pyruvic acid ensures that only one regioisomer is formed, thus avoiding complications with product separation.

Palladium-Catalyzed Indole Synthesis Methods (e.g., Larock Indole Synthesis)

Palladium-catalyzed reactions are powerful tools for the construction of the indole nucleus. The Larock indole synthesis, a prime example, involves the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, catalyzed by a palladium complex. This method is highly versatile for producing various indole derivatives. researchgate.net

The general mechanism of the Larock indole synthesis initiates with the reduction of Pd(II) to Pd(0). This is followed by oxidative addition of the ortho-iodoaniline to the Pd(0) species. Subsequent coordination and migratory insertion of the alkyne lead to a vinylpalladium intermediate. Intramolecular cyclization and reductive elimination then furnish the indole product and regenerate the Pd(0) catalyst.

The efficiency of the Larock indole synthesis is highly dependent on the catalytic system, including the palladium source, ligands, bases, and additives. For electron-deficient substrates, such as those required for the synthesis of 4,5-difluoroindole, careful optimization is crucial.

The reactivity of ortho-haloanilines in the Larock synthesis is known to be influenced by the nature of the halogen, with iodides being more reactive than bromides or chlorides. The use of electron-donating and sterically demanding phosphine (B1218219) ligands can facilitate the oxidative addition of less reactive aryl halides. However, these ligands might also impede the subsequent alkyne insertion step. Therefore, a balance must be struck to achieve optimal catalytic activity.

Recent advancements have shown that the use of specific ligands can improve the reaction scope and efficiency. For instance, researchers at Boehringer-Ingelheim successfully employed 1,1'-bis(di-tert-butylphosphino)ferrocene as a palladium ligand for the synthesis of indoles from o-bromoanilines and o-chloroanilines, which are more readily available and cost-effective than their iodo-counterparts. wikipedia.org The choice of solvent also plays a critical role, with N-methyl-2-pyrrolidone (NMP) proving effective in these modified Larock reactions. wikipedia.org

A systematic study of various palladium catalysts, ligands, and bases would be necessary to optimize the synthesis of 4,5-difluoroindole. The following table outlines key parameters that could be varied for optimization.

ParameterOptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(CH₃CN)₂Precursor for the active Pd(0) catalyst.
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands, N-heterocyclic carbenes (NHCs)Modulates the electronic and steric properties of the catalyst, influencing reactivity and stability.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, organic bases (e.g., Et₃N)Neutralizes the acid generated during the reaction and can influence the rate of key steps.
Solvent DMF, DMA, NMP, TolueneAffects solubility of reactants and catalyst, and can influence reaction temperature and catalyst stability.
Additive LiCl, n-Bu₄NClCan facilitate the reductive elimination step and stabilize the catalytic species.

The direct annulation of appropriately substituted fluorinated anilines or aryl halides is a primary strategy for the synthesis of the 4,5-difluoroindole core. The Larock indole synthesis, for example, can be adapted for this purpose, starting from a 2-iodo-3,4-difluoroaniline.

The synthesis of 2,3-disubstituted indoles has also been achieved through rhodium(III)-catalyzed C-H annulation of nitrones with symmetrical diaryl alkynes, offering a regioselective route to unsymmetrically substituted indoles. nih.gov While not a direct palladium-catalyzed method, it highlights the potential of transition metal-catalyzed C-H activation strategies for indole synthesis.

Another approach involves the palladium-catalyzed dual C-H activation for the synthesis of more complex fused indole systems. rsc.org While this specific methodology leads to polycyclic structures, the underlying principles of palladium-catalyzed C-H functionalization could potentially be adapted for the synthesis of the basic indole ring from simpler fluorinated precursors.

Radical Cyclization Approaches for Difluoroindole Formation

Radical cyclization reactions offer an alternative pathway to the formation of indole rings, particularly for substrates that may be challenging for traditional palladium-catalyzed methods. These reactions often proceed under mild conditions and can tolerate a variety of functional groups.

One strategy involves the visible-light-induced multicomponent tandem cyclization of o-alkenyl aromatic isocyanides with fluorinated alcohols and sulfur ylides. This method allows for the construction of 3-fluoroalkyl-substituted indoles in a single step. acs.org Although this produces a fluoroalkyl substituent rather than fluorine atoms on the benzene (B151609) ring, it demonstrates the utility of radical cyclization in incorporating fluorine into indole structures.

Another approach is the radical-initiated cyclization of α-(trifluoromethyl)styrenes bearing a sulfonamido group at the ortho-position, which has been used to synthesize 3-(trifluoromethyl)indoles. researchgate.net This proceeds via an intramolecular oxidative C-H/N-H coupling. The success of this 5-endo-trig radical cyclization suggests that similar strategies could be developed for the synthesis of indoles with fluorine substituents on the aromatic ring, provided a suitable radical precursor can be designed.

Other Less Common Cyclization Routes for the Indole Core

Beyond palladium-catalyzed and radical-based methods, other cyclization strategies can be considered for the synthesis of the 4,5-difluoroindole core. For instance, a palladium-catalyzed tandem allylic isomerization–furan Diels–Alder reaction has been reported for indole synthesis. This cascade process, accelerated by microwave irradiation, provides substituted indoles and involves an in situ N-Boc cleavage. rsc.org

Additionally, hypervalent iodine(III)-induced oxidative [4+2] annulation of o-phenylenediamines and electron-deficient alkynes provides a metal-free route to quinoxalines. researchgate.net While this leads to a different heterocyclic system, the concept of using hypervalent iodine reagents to promote cyclizations could potentially be explored for indole synthesis from appropriately substituted anilines.

N-Protection Strategies for the Indole Nitrogen with the tert-Butyl Carbamate (B1207046) Group

The introduction of a tert-butoxycarbonyl (Boc) group onto the indole nitrogen is a common strategy to protect this functionality during subsequent synthetic transformations. The electron-withdrawing nature of the fluorine atoms in 4,5-difluoroindole can decrease the nucleophilicity of the indole nitrogen, potentially making the N-Boc protection more challenging compared to non-fluorinated indoles.

The direct installation of the Boc group onto 4,5-difluoroindole is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. However, the decreased nucleophilicity of the indole nitrogen in fluorinated systems may necessitate more forcing conditions or the use of a stronger base or catalyst.

Standard conditions for N-Boc protection of amines often involve a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) in a solvent like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM). For less nucleophilic substrates like indoles, and particularly electron-deficient indoles, the reaction may be slow or incomplete under these conditions.

A study on the synthesis of novel indole-2-carboxamides involved the N-Boc protection of an aniline precursor using di-tert-butyl dicarbonate. nih.gov This suggests that standard Boc protection conditions can be effective for fluorinated aromatic amines, which are precursors to the indole ring. Once the 4,5-difluoroindole is formed, optimization of the N-Boc protection step may be required.

The following table summarizes common conditions for N-Boc protection and considerations for electron-deficient indoles.

Reagent/ConditionTypical ProtocolConsiderations for 4,5-Difluoroindole
Boc Source Di-tert-butyl dicarbonate (Boc₂O)Standard reagent, generally effective.
Base Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP), Sodium hydride (NaH)A stronger base like NaH may be required to deprotonate the less acidic N-H of the electron-deficient indole.
Solvent THF, DCM, DMF, Acetonitrile (B52724)A polar aprotic solvent like DMF might be beneficial.
Temperature Room temperatureElevated temperatures may be necessary to increase the reaction rate.

It is also worth noting that some indole synthesis methodologies can result in the in situ removal of a pre-existing N-Boc group, highlighting the lability of this protecting group under certain conditions. rsc.org Conversely, some palladium-catalyzed indole syntheses can be performed on N-Boc protected anilines.

Sequential Synthesis Involving N-Protection

A primary and straightforward synthetic route to this compound involves the direct N-protection of the 4,5-difluoro-1H-indole precursor. This method is favored for its efficiency and the stability of the resulting product. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for nitrogen-containing heterocycles, including indoles, due to its stability under various reaction conditions and its facile removal under acidic conditions. patsnap.com

The key transformation in this sequence is the reaction of 4,5-difluoro-1H-indole with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in the presence of a base in an appropriate aprotic solvent. The base deprotonates the indole nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the (Boc)₂O.

General Reaction Scheme:

Typical Reaction Conditions:

Parameter Condition Purpose
Starting Material 4,5-difluoro-1H-indole The core indole scaffold.
Reagent Di-tert-butyl dicarbonate ((Boc)₂O) Source of the Boc protecting group. nih.govresearchgate.net
Base 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), or Sodium Hydride (NaH) Acts as a catalyst or base to facilitate the reaction.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) Provides a medium for the reaction.
Temperature Room Temperature The reaction is typically efficient at ambient temperatures.

| Reaction Time | Several hours to overnight | Monitored by TLC or LC-MS for completion. |

The use of a catalytic amount of a nucleophilic catalyst like DMAP can significantly accelerate the rate of reaction. Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the catalyst and any unreacted starting materials, followed by drying and concentration of the organic phase to yield the crude product.

Purification and Isolation Techniques for Synthetic Intermediates

The purity of this compound and its precursors is paramount for their use in subsequent applications. Therefore, robust purification and isolation techniques are integral to the synthetic process.

Chromatographic Separation Methods

Chromatography is a powerful technique for the purification of indole derivatives. High-Performance Liquid Chromatography (HPLC) is frequently employed for both analytical and preparative-scale separations of these compounds. oup.commdpi.com

For the separation of indole derivatives, reversed-phase columns, such as C18, are commonly used. mdpi.comresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), sometimes with additives like formic acid to improve peak shape. mdpi.com Gas chromatography (GC) has also been shown to provide excellent resolution for separating indole regioisomers using specific stationary phases. researchgate.net

Table of Chromatographic Conditions for Indole Derivatives:

Chromatography Type Stationary Phase Mobile Phase / Eluent Application Reference
HPLC Zorbax Eclipse Plus C18 Water:Acetonitrile (75:25) Separation of indole aldehyde regioisomers researchgate.net
HPLC Waters XBridge C18 Water/Acetonitrile with 5 mM formic acid Separation of tryptophan metabolites mdpi.com
GC Rtx-200 (trifluoropropyl methyl polysiloxane) N/A Separation of indole aldehyde regioisomers researchgate.net
Paper Chromatography Paper Isopropanol:Water:Ammonia (80:15:5) Separation of various indole derivatives documentsdelivered.com

Recrystallization and Precipitation Strategies

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures. For Boc-protected compounds, which can sometimes be isolated as oils, crystallization can be induced. patsnap.comgoogle.com

The strategy often involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. Sometimes, an anti-solvent (a solvent in which the product is insoluble) is added to the solution to induce precipitation.

For Boc-amino acids, a common procedure involves obtaining the product as an oil, adding seed crystals, and then adding a weak polar solvent like cyclohexane or ether to induce solidification and allow for purification by "pulping". patsnap.comgoogle.com

Potential Recrystallization Solvents for N-Boc Indole Derivatives:

Hexane (B92381)/Ethyl Acetate mixtures

Dichloromethane or Chloroform/Hexane mixtures reddit.com

Toluene/Methanol mixtures reddit.com

Ethanol/Water mixtures reddit.com

The choice of solvent is critical and is determined empirically to achieve the best balance of solubility and crystal formation for optimal yield and purity.

FeatureAnalysis of Sequential N-Protection Route
Efficiency The direct N-Boc protection of 4,5-difluoro-1H-indole is generally a high-yielding reaction. The use of (Boc)₂O is known for its efficiency in protecting amino and indole functionalities, often proceeding to completion under mild conditions. This leads to a high conversion of the starting material and simplifies purification, contributing to a high overall process efficiency.
Scalability This synthetic route is considered highly scalable. The required reagents, 4,5-difluoro-1H-indole and di-tert-butyl dicarbonate, are commercially available. The reaction conditions are straightforward and do not require specialized equipment (e.g., high pressure or extreme temperatures). The purification methods, particularly recrystallization, are amenable to large-scale industrial production.
Sustainability The sustainability of this route can be assessed by considering the principles of green chemistry. The reaction has good atom economy for the key transformation. The byproducts of the Boc protection are tert-butanol and carbon dioxide, which are relatively non-hazardous. However, the choice of solvent (e.g., chlorinated solvents like DCM) can be a drawback from an environmental perspective. The use of more environmentally benign solvents like 2-methyl-THF or cyclopentyl methyl ether could improve the sustainability profile. The reaction's efficiency at room temperature reduces energy consumption.

Advanced Reactivity and Transformation Studies of Tert Butyl 4,5 Difluoro 1h Indole 1 Carboxylate

Electrophilic Aromatic Substitution (EAS) Reactions on the Indole (B1671886) Core

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic systems. In the case of indoles, the pyrrole (B145914) ring is significantly more electron-rich than the benzene (B151609) ring, making it the primary site for electrophilic attack.

Regioselectivity and Directing Effects of Fluorine Substituents and the N-Boc Group

The regiochemical outcome of EAS reactions on tert-butyl 4,5-difluoro-1H-indole-1-carboxylate is governed by the interplay of the electronic and steric effects of the substituents.

Combined Effects: The inherent high nucleophilicity of the C3 position of the indole ring generally dominates in EAS reactions. Despite the deactivating nature of the N-Boc and fluorine substituents, electrophilic attack is still expected to occur preferentially at the C3 position of the pyrrole ring. Substitution at other positions, such as C2, C6, or C7, would likely require more forcing conditions or specific catalytic systems.

Nitration and Halogenation Reactions

Nitration: The introduction of a nitro group onto the indole core is a key transformation. For N-Boc protected indoles, nitration typically occurs at the C3 position. Given the electron-withdrawing nature of the 4,5-difluoro substitution, the reaction would likely require standard nitrating agents like nitric acid in a mixture with sulfuric acid. The expected major product would be tert-butyl 4,5-difluoro-3-nitro-1H-indole-1-carboxylate.

Halogenation: Halogenation of N-Boc indoles can be achieved using various reagents. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly used for regioselective halogenation at the C3 position under mild conditions. It is anticipated that the reaction of this compound with NBS or NCS would yield the corresponding 3-bromo or 3-chloro derivatives in good yields.

ReactionElectrophile/ReagentTypical Position of SubstitutionProduct
NitrationHNO3/H2SO4C3tert-butyl 4,5-difluoro-3-nitro-1H-indole-1-carboxylate
BrominationN-Bromosuccinimide (NBS)C3tert-butyl 3-bromo-4,5-difluoro-1H-indole-1-carboxylate
ChlorinationN-Chlorosuccinimide (NCS)C3tert-butyl 3-chloro-4,5-difluoro-1H-indole-1-carboxylate

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts Acylation: This reaction introduces an acyl group, typically at the C3 position of the indole ring, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). The electron-withdrawing fluorine atoms on the benzene ring of the target molecule would likely necessitate a potent Lewis acid to facilitate the reaction. The product would be the corresponding 3-acyl-4,5-difluoro-1H-indole-1-carboxylate.

Friedel-Crafts Alkylation: The introduction of an alkyl group is more challenging due to the potential for over-alkylation and carbocation rearrangements. For N-Boc protected indoles, alkylation can be achieved with alkyl halides or alkenes under Lewis or Brønsted acid catalysis. The presence of the deactivating fluorine groups on the target molecule would likely require carefully optimized conditions to achieve selective mono-alkylation at the C3 position.

Lithiation and Deprotonation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. The N-Boc group can act as a directed metalation group (DMG), facilitating deprotonation at an adjacent position.

Regioselective Lithiation at C2 and C3 Positions

The regioselectivity of lithiation on the N-Boc protected indole ring is highly dependent on the reaction conditions, particularly the base used and the temperature.

Lithiation at C2: Deprotonation at the C2 position is generally favored due to the directing effect of the N-Boc group. The use of strong lithium bases such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C) typically leads to the formation of the 2-lithioindole species.

Lithiation at C3: While C2 lithiation is often preferred, deprotonation at the C3 position can be achieved under certain conditions. For instance, if the C2 position is blocked, lithiation will occur at C3. Furthermore, kinetic versus thermodynamic control can influence the regioselectivity. In some cases, initial C2-lithiation can be followed by isomerization to the thermodynamically more stable 3-lithio species, particularly at higher temperatures.

For this compound, lithiation is expected to primarily occur at the C2 position under standard DoM conditions.

Trapping with Electrophiles

The resulting lithiated indole intermediates are highly nucleophilic and can be trapped with a wide variety of electrophiles to introduce diverse functional groups.

Trapping of the 2-Lithio Species: The 2-lithio derivative of this compound can react with electrophiles such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides to introduce functional groups at the C2 position.

Trapping of the 3-Lithio Species: Should the 3-lithio species be formed, it can be similarly trapped with various electrophiles to achieve functionalization at the C3 position.

Lithiation PositionTypical ReagentsElectrophileProduct Type
C2n-BuLi or s-BuLi / TMEDA, -78 °CR-CHO (Aldehyde)C2-Substituted secondary alcohol
C2n-BuLi or s-BuLi / TMEDA, -78 °CR₂C=O (Ketone)C2-Substituted tertiary alcohol
C2n-BuLi or s-BuLi / TMEDA, -78 °CR-X (Alkyl Halide)C2-Alkylated indole
C3 (if accessible)(Conditions favoring C3 lithiation)R-CHO (Aldehyde)C3-Substituted secondary alcohol
C3 (if accessible)(Conditions favoring C3 lithiation)R-X (Alkyl Halide)C3-Alkylated indole

Palladium-Catalyzed Cross-Coupling Reactions

The indole nucleus is a common scaffold in pharmacologically active compounds, and palladium-catalyzed cross-coupling reactions are powerful tools for its functionalization. organic-chemistry.org For this compound, several positions are amenable to these transformations, including the C2, C3, and the C-F bonds on the aryl ring.

Suzuki-Miyaura Coupling at Indole C2/C3 or Aryl Positions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. nih.gov While direct C-H activation and subsequent Suzuki coupling at the C2 or C3 positions of indoles are possible, a more common approach involves prior halogenation of these positions. For this compound, iodination or bromination at C2 or C3 would create suitable electrophilic partners for a subsequent Suzuki-Miyaura reaction with various aryl or vinyl boronic acids.

Furthermore, the C-F bonds at the C4 and C5 positions could potentially participate in Suzuki-Miyaura coupling, although C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds and often requires specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands.

Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound Derivatives

Coupling Position Substrate Coupling Partner Potential Product
C2 tert-butyl 2-bromo-4,5-difluoro-1H-indole-1-carboxylate Arylboronic acid tert-butyl 2-aryl-4,5-difluoro-1H-indole-1-carboxylate
C3 tert-butyl 3-iodo-4,5-difluoro-1H-indole-1-carboxylate Vinylboronic acid tert-butyl 3-vinyl-4,5-difluoro-1H-indole-1-carboxylate

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. acs.orgnih.gov Similar to the Suzuki-Miyaura coupling, this reaction would typically require prior halogenation of the indole ring of this compound at the C2 or C3 positions to introduce an alkyne moiety. The resulting alkynylated indoles are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. thieme-connect.de

Table 2: Potential Sonogashira Coupling Reactions of this compound Derivatives

Coupling Position Substrate Coupling Partner Potential Product
C2 tert-butyl 2-bromo-4,5-difluoro-1H-indole-1-carboxylate Terminal Alkyne tert-butyl 2-alkynyl-4,5-difluoro-1H-indole-1-carboxylate

Heck and Stille Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.org For this compound, a Heck reaction could be envisioned following halogenation at either the C2 or C3 position, allowing for the introduction of various alkenyl groups.

The Stille reaction, on the other hand, couples an organotin compound with an organic halide. wikipedia.org A halogenated derivative of this compound could be coupled with an organostannane reagent to form a new carbon-carbon bond. Conversely, a stannylated version of the indole could react with an aryl or vinyl halide. A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene Moiety

The presence of two fluorine atoms on the benzene ring of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the Boc-protected pyrrole ring enhances the electrophilicity of the benzene ring, facilitating nucleophilic attack.

Reactivity of 4- and 5-Fluoro Substituents

In SNAr reactions, the rate of substitution is influenced by the electron-withdrawing ability of the activating group and the stability of the Meisenheimer complex intermediate. For 4,5-disubstituted systems, the position of nucleophilic attack is governed by the relative stability of the possible intermediates. In the case of this compound, nucleophilic attack at either the C4 or C5 position would lead to the displacement of a fluoride (B91410) ion. The relative reactivity of the C4-F versus the C5-F bond would depend on the electronic effects of the pyrrole ring and the nature of the incoming nucleophile. Generally, the position that better stabilizes the negative charge in the Meisenheimer intermediate will be more reactive.

Chemo- and Regioselective Displacement

Achieving chemo- and regioselectivity in the displacement of the fluoro substituents is a key challenge and opportunity. By carefully selecting the nucleophile and reaction conditions, it may be possible to selectively substitute one fluorine atom over the other. For instance, sterically hindered nucleophiles might preferentially attack the less hindered C5 position. The choice of solvent can also play a crucial role in modulating the regioselectivity of SNAr reactions. semanticscholar.org

Furthermore, sequential SNAr reactions with different nucleophiles could lead to the synthesis of asymmetrically substituted indole derivatives. For example, an initial substitution with a soft nucleophile could be followed by a second substitution with a hard nucleophile, potentially at the remaining fluoro-position.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophile Potential Product(s)
R-OH / Base tert-butyl 4-alkoxy-5-fluoro-1H-indole-1-carboxylate and/or tert-butyl 5-alkoxy-4-fluoro-1H-indole-1-carboxylate
R-SH / Base tert-butyl 4-(alkylthio)-5-fluoro-1H-indole-1-carboxylate and/or tert-butyl 5-(alkylthio)-4-fluoro-1H-indole-1-carboxylate

Reactions Involving the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group in this compound plays a pivotal role as a protective moiety for the indole nitrogen. This protection is essential during various synthetic transformations on other parts of the indole ring. However, the selective removal or transformation of the N-Boc group itself is a critical step for further functionalization of the nitrogen atom, leading to a diverse array of derivatives.

Selective Deprotection Methods for Further N-Functionalization

The removal of the N-Boc group from this compound is a key step to enable N-functionalization, such as N-alkylation or N-arylation. The choice of deprotection method is crucial to ensure the integrity of the difluoro-indole core and any other sensitive functional groups that may be present in the molecule. Generally, N-Boc deprotection can be achieved under acidic, thermal, or catalytic conditions. The electron-withdrawing nature of the fluorine atoms on the indole ring can influence the reactivity of the N-Boc group, potentially requiring tailored deprotection protocols.

Common acidic conditions for N-Boc deprotection involve the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in dioxane or methanol (B129727). bath.ac.uk For substrates sensitive to strong acids, milder methods are preferred.

Recent studies have highlighted alternative methods that offer greater selectivity. For instance, the use of oxalyl chloride in methanol has been reported as a mild and efficient method for the deprotection of N-Boc groups on a variety of aromatic and heterocyclic substrates. nih.gov This method is particularly advantageous for compounds with acid-labile functionalities. The reaction proceeds at room temperature and is often complete within a few hours, with high yields. nih.gov The presence of electron-withdrawing groups, such as the fluorine atoms in the target compound, can enhance the rate of deprotection under these conditions. nih.gov

Another set of mild deprotection conditions involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.net These methods can be performed under neutral conditions, often accelerated by microwave irradiation, which can significantly reduce reaction times. researchgate.net

Catalytic methods for N-Boc deprotection offer another layer of selectivity. For example, copper(II) triflate (Cu(OTf)2) has been shown to be an effective catalyst for the de-tert-butylation of amides and can also be applied to the deprotection of N-Boc groups under mild, room temperature conditions. bath.ac.uk

The following table summarizes various deprotection methods that could be applicable to this compound, based on general knowledge of N-Boc deprotection of similar substrates.

Table 1: Potential Selective Deprotection Methods

Reagent/Catalyst Solvent Temperature Reaction Time Remarks
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0 °C to Room Temp. 1 - 4 h Standard acidic condition; potential for side reactions with acid-sensitive groups.
Hydrogen Chloride (HCl) Dioxane / Methanol 0 °C to Room Temp. 1 - 4 h Common acidic condition; can be harsh for sensitive substrates.
Oxalyl Chloride Methanol Room Temp. 1 - 4 h Mild conditions; suitable for acid-sensitive molecules. nih.gov
2,2,2-Trifluoroethanol (TFE) TFE Reflux or Microwave 1 - 6 h Neutral conditions; microwave can accelerate the reaction. researchgate.net
Copper(II) Triflate (Cu(OTf)2) Dichloromethane (DCM) Room Temp. 18 - 24 h Mild catalytic method. bath.ac.uk

Upon successful deprotection, the resulting 4,5-difluoro-1H-indole can be subjected to various N-functionalization reactions, such as N-alkylation using alkyl halides in the presence of a base, or N-arylation via copper or palladium-catalyzed cross-coupling reactions.

Rearrangement or Cleavage Reactions

While the primary function of the N-Boc group is protection, under certain conditions, it can participate in rearrangement or unexpected cleavage reactions. For N-Boc protected indoles, acidic conditions, if not carefully controlled, can lead to side reactions. For instance, strong acids can not only cleave the Boc group but also potentially promote dimerization or polymerization of the electron-rich indole nucleus, although the difluoro substitution in the target molecule would somewhat mitigate this.

In some cases, the tert-butyl cation generated during acidic deprotection can be trapped by nucleophiles present in the reaction mixture or even re-alkylate the indole ring at a different position, leading to isomeric byproducts. However, such rearrangements are less common for N-Boc indoles compared to other N-protected systems.

The cleavage of the N-Boc group is the most common reaction, leading to the formation of the free N-H indole, carbon dioxide, and isobutylene (B52900). The stability of the resulting 4,5-difluoro-1H-indole is a key consideration for the success of subsequent synthetic steps.

Derivatization Strategies for Complex Molecular Architectures

The deprotected 4,5-difluoro-1H-indole serves as a versatile building block for the synthesis of more complex molecular architectures, many of which are of medicinal interest. openmedicinalchemistryjournal.com The presence of the fluorine atoms can enhance the metabolic stability and binding affinity of the final compounds.

Following the removal of the N-Boc group, the indole nitrogen can be functionalized in various ways:

N-Alkylation: Reaction with a range of alkyl halides, tosylates, or mesylates in the presence of a suitable base (e.g., NaH, K2CO3, Cs2CO3) can introduce diverse alkyl chains. These chains can bear additional functional groups, allowing for further elaboration of the molecule.

N-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates can be employed to introduce aryl or heteroaryl substituents on the indole nitrogen. This strategy is widely used in the synthesis of pharmaceutically active compounds.

Michael Addition: The indole nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex side chains.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base affords N-acylindoles. These derivatives can serve as precursors for other functional groups or can be final products themselves.

The strategic functionalization of the deprotected 4,5-difluoro-1H-indole opens up avenues for the synthesis of a wide range of complex molecules, including potential drug candidates. The difluoro-indole core is a privileged scaffold in medicinal chemistry, and the ability to selectively deprotect and functionalize the nitrogen atom is crucial for exploring the chemical space around this core.

Applications of Tert Butyl 4,5 Difluoro 1h Indole 1 Carboxylate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Fluorinated Heterocyclic Systems

The strategic placement of fluorine atoms on aromatic and heterocyclic rings is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The difluorinated indole (B1671886) core of tert-butyl 4,5-difluoro-1H-indole-1-carboxylate serves as a foundational element for the synthesis of more complex fluorinated heterocyclic systems. The Boc-protected nitrogen allows for controlled reactions at other positions of the indole ring before deprotection and further manipulation of the indole nitrogen itself.

While specific examples detailing the direct use of this compound as a precursor are not extensively documented in publicly available literature, the synthetic utility of analogous fluorinated indoles is well-established. For instance, fluorinated indoles are key starting materials in the preparation of a variety of fused heterocyclic systems. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of electrophilic substitution reactions, guiding the addition of new functionalities to the indole scaffold.

The general approach for utilizing such intermediates involves a series of synthetic steps, which may include:

Functionalization of the indole ring: Reactions such as nitration, halogenation, or acylation can be performed on the indole core. The Boc group ensures that the indole nitrogen does not interfere with these transformations.

Deprotection: The Boc group can be readily removed under acidic conditions to liberate the NH group of the indole.

Annulation reactions: The deprotected indole can then undergo cyclization reactions with appropriate bifunctional reagents to form new heterocyclic rings fused to the indole nucleus.

The following table provides a representative example of a synthetic transformation involving a protected indole, illustrating the potential synthetic pathways for this compound.

Starting Material Reagents and Conditions Product Transformation
tert-butyl 1H-indole-1-carboxylateTrifluoroacetic anhydride (B1165640), Tetramethylammonium nitratetert-butyl 3-nitro-1H-indole-1-carboxylateRegioselective nitration at the C3 position of the indole ring. nih.gov

This example of regioselective nitration highlights how the Boc-protected indole can be functionalized, a key step before its elaboration into more complex heterocyclic systems. nih.gov

Building Block for Biologically Relevant Scaffolds and Chemical Probes

The indole nucleus is a prominent feature in a vast number of biologically active natural products and synthetic drugs. The introduction of fluorine atoms can significantly modulate the pharmacological properties of these molecules. Consequently, this compound is a highly attractive building block for the synthesis of novel, biologically relevant scaffolds and chemical probes.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The difluoro substitution pattern in this compound is of particular interest for the development of new therapeutic agents.

While specific examples of biologically active compounds synthesized directly from this compound are not readily found in the literature, the general importance of fluorinated indoles in drug discovery is well-documented. For example, fluorinated indole-2-carboxamides have been investigated for their potential as antitubercular agents. In such syntheses, a protected difluoroindole derivative can be functionalized and subsequently coupled with various amines or other moieties to generate a library of potential drug candidates.

The synthesis of such scaffolds often involves the initial protection of the indole nitrogen, for which the tert-butoxycarbonyl group is well-suited. This allows for selective modifications at other positions of the indole ring. The following table illustrates a typical synthetic sequence that could be adapted for this compound to generate biologically relevant scaffolds.

Step Description Generic Reactants Generic Product
1 Carboxylation at C2n-Butyllithium, CO2N-Boc-difluoroindole-2-carboxylic acid
2 Amide CouplingAmine (R-NH2), Coupling agents (e.g., EDC, HOBt)N-Boc-difluoroindole-2-carboxamide
3 DeprotectionTrifluoroacetic acid (TFA) or HClDifluoroindole-2-carboxamide

This generalized pathway demonstrates how the versatile nature of the N-Boc protecting group allows for the systematic construction of diverse indole-based scaffolds for medicinal chemistry research.

The application of fluorinated organic compounds extends beyond pharmaceuticals into the realms of agrochemicals and material science. In agrochemicals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. In material science, fluorinated polymers and organic materials can exhibit unique properties such as thermal stability, chemical resistance, and specific electronic characteristics.

There is currently a lack of specific, publicly available research detailing the use of this compound in the synthesis of agrochemicals or materials. However, the indole core and the presence of fluorine suggest potential applicability in these areas. For instance, indole derivatives are known to exhibit herbicidal and fungicidal activities. The difluoro substitution could potentially enhance these properties. In material science, the electron-rich nature of the indole ring, modified by the electron-withdrawing fluorine atoms, could be exploited in the design of novel organic electronic materials.

Development of Libraries of Difluoroindole Derivatives

Combinatorial chemistry and the generation of compound libraries are powerful tools in drug discovery and materials science for the rapid identification of molecules with desired properties. Mixture-based synthetic combinatorial libraries, for example, enable the screening of millions of compounds by testing a much smaller number of samples. unistra.fr The structure of this compound, with its protected nitrogen and functionalizable aromatic ring, makes it an ideal starting point for the creation of libraries of difluoroindole derivatives.

The general strategy for library synthesis using this building block would involve a divergent synthetic approach. Starting from the common intermediate, a variety of substituents can be introduced at different positions of the indole ring. For example, after deprotection of the Boc group, the indole nitrogen can be alkylated or acylated with a diverse set of reagents. Similarly, electrophilic substitution reactions can introduce various functional groups onto the benzene (B151609) portion of the indole.

A representative scheme for the generation of a small library of difluoroindole derivatives is outlined below:

Scaffold Diversification Point Example Reagents Resulting Library
4,5-Difluoro-1H-indoleN1-position (after Boc deprotection)Alkyl halides, Acyl chlorides, Sulfonyl chloridesN-substituted 4,5-difluoroindoles
This compoundC3-positionVilsmeier-Haack reagent (POCl3, DMF)3-formyl-4,5-difluoroindole derivatives
This compoundC7-positionDirected lithiation followed by electrophilic quench7-substituted-4,5-difluoroindole derivatives

Through such systematic diversification, large libraries of novel difluoroindole compounds can be efficiently synthesized and screened for biological activity or material properties.

Contributions to Method Development in Organic Synthesis

The unique electronic properties imparted by the two fluorine atoms on the indole ring of this compound make it a valuable substrate for the development and optimization of new synthetic methodologies. The electron-withdrawing nature of fluorine can influence the reactivity of the indole ring in various transformations, providing insights into reaction mechanisms and expanding the scope of existing synthetic methods.

For example, the development of novel C-H activation or cross-coupling reactions often relies on substrates with diverse electronic properties to test the robustness and generality of the new method. The difluorinated indole core can serve as a challenging substrate to test the efficiency of new catalytic systems.

Furthermore, the Boc-protected nitrogen allows for the exploration of reactions that might otherwise be complicated by the reactivity of the indole NH group. A notable example is the regioselective nitration of N-Boc protected indoles under non-acidic conditions, which represents a significant methodological advancement in the synthesis of nitroindoles. nih.gov While this specific study did not use the 4,5-difluoro derivative, it demonstrates the principle of how N-protected indoles contribute to the development of new synthetic protocols. nih.gov The use of this compound in similar methodological studies would help to further delineate the scope and limitations of new synthetic transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is the cornerstone for the structural analysis of organic molecules like tert-butyl 4,5-difluoro-1H-indole-1-carboxylate. By examining the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, this technique provides precise information about the molecular framework, connectivity, and the electronic environment of individual atoms.

Comprehensive ¹H, ¹³C, ¹⁹F NMR Data Analysis for Structural Elucidation

The complete assignment of all proton, carbon, and fluorine signals is the first step in confirming the structure of this compound.

¹H NMR: The proton NMR spectrum displays characteristic signals for both the aromatic indole (B1671886) core and the tert-butyl protecting group. The protons on the difluorinated benzene (B151609) ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, a hallmark of the Boc-protecting group.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylate group is characteristically found in the downfield region (around 150 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group have distinct chemical shifts. The aromatic carbons of the indole ring show complex signals, with their chemical shifts and splittings significantly influenced by the attached fluorine atoms, as observed through carbon-fluorine (C-F) coupling constants.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. It provides direct information about the fluorine environments. For 4,5-difluoro-1H-indole-1-carboxylate, two distinct signals are expected, corresponding to the fluorine atoms at the C-4 and C-5 positions. The chemical shifts and coupling patterns (both F-F and F-H couplings) are highly sensitive to the electronic structure of the indole ring.

Please note: Specific chemical shift (δ) values and coupling constants (J) are determined by the solvent used and the field strength of the NMR spectrometer. The data presented below is a representative example.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H ~7.5-7.8 m - Aromatic-H
¹H ~7.1-7.4 m - Aromatic-H
¹H ~6.5-6.7 m - Aromatic-H
¹H ~1.6 s - -C(CH₃)₃
¹³C ~149 s - C=O
¹³C ~140-150 m (C-F coupling) - C-F
¹³C ~110-135 m - Aromatic-C
¹³C ~84 s - -C (CH₃)₃
¹³C ~28 s - -C(C H₃)₃
¹⁹F Varies m - C4-F

s = singlet, m = multiplet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are necessary to definitively establish atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the indole ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This is invaluable for assigning the ¹³C signals of protonated carbons in the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This technique is critical for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon, the C-4 and C-5 carbons bearing fluorine atoms, and the quaternary carbon of the tert-butyl group, by observing their long-range correlations with nearby protons.

Variable Temperature NMR Studies

Variable Temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation within a molecule. For this compound, VT-NMR could be used to study the rotation around the N-C(O) bond of the carbamate (B1207046). At lower temperatures, this rotation might slow down sufficiently on the NMR timescale to cause broadening or splitting of certain signals, allowing for the determination of the rotational energy barrier.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition and exact molecular weight of a compound, providing definitive confirmation of its molecular formula.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

To analyze a compound by mass spectrometry, it must first be ionized. ESI and APCI are soft ionization techniques that are well-suited for moderately polar organic molecules like this compound, as they typically produce the intact molecular ion with minimal fragmentation.

Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid solution of the sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase. ESI is particularly effective for polar molecules and often results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, more volatile compounds. The sample solution is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by a corona discharge. This method also typically yields the protonated molecule [M+H]⁺.

For this compound (Molecular Formula: C₁₃H₁₃F₂NO₂), HRMS analysis would be expected to yield a highly accurate mass measurement corresponding to its protonated form [C₁₃H₁₄F₂NO₂]⁺.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[M+H]⁺ 270.0992

The measured mass in an HRMS experiment should match the calculated mass to within a few parts per million (ppm).

Fragmentation Pattern Analysis

While soft ionization techniques are used to identify the molecular ion, inducing fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer, MS/MS) provides valuable structural information. The fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely include:

Loss of the tert-butyl group: A very common fragmentation for Boc-protected compounds is the loss of the tert-butyl group as isobutylene (B52900) (C₄H₈, 56 Da), often accompanied by the loss of CO₂ (44 Da), resulting from the breakdown of the carbamate.

Cleavage of the carbamate: The loss of the entire tert-butoxycarbonyl group (Boc group, 100 Da) is another expected fragmentation pathway.

Fragments from the indole core: Further fragmentation could involve cleavages within the difluoroindole ring system, although these are typically less favored than the loss of the protecting group.

Analysis of these fragment ions in the HRMS/MS spectrum allows for the piecing together of the molecular structure, confirming the identity of both the indole core and the protecting group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The analysis of the vibrational modes of its chemical bonds provides a unique spectral fingerprint. The key absorptions are associated with the tert-butoxycarbonyl (Boc) protecting group, the difluoro-substituted indole ring, and the various C-H bonds.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group. This peak is typically observed in the region of 1700-1750 cm⁻¹. The presence of the electron-withdrawing indole ring can influence the precise position of this band. The C-N stretching vibration of the carbamate linkage also gives rise to a characteristic absorption, usually found between 1250 cm⁻¹ and 1350 cm⁻¹.

The aromatic nature of the indole core is evidenced by C=C stretching vibrations within the 1450-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The aliphatic C-H bonds of the tert-butyl group exhibit characteristic stretching and bending vibrations. The asymmetric and symmetric stretching modes for the methyl groups typically occur in the 2950-2980 cm⁻¹ region.

The carbon-fluorine (C-F) bonds introduce strong, characteristic absorption bands in the fingerprint region of the spectrum, generally between 1000 cm⁻¹ and 1400 cm⁻¹. The precise location of these bands can be influenced by the aromatic system and their positions on the indole ring.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O) Stretch 1700 - 1750 Strong
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch 2950 - 2980 Medium-Strong
Aromatic C=C Stretch 1450 - 1600 Medium
Carbamate C-N Stretch 1250 - 1350 Strong

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Table 2: Hypothetical Crystallographic Data Parameters

Parameter Description Expected Value/Information
Crystal System The symmetry of the unit cell. e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry elements of the crystal. e.g., P2₁/c, Pnma
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. Provides the size and shape of the repeating unit.
Bond Lengths The distance between atomic nuclei. e.g., C=O, C-N, C-F bond distances in Ångstroms (Å).
Bond Angles The angle between three connected atoms. e.g., Angles defining the geometry of the indole ring and Boc group.

Chromatographic Purity and Quantification Techniques

Chromatographic methods are essential for assessing the purity of this compound and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose, while Gas Chromatography (GC) is useful for detecting volatile impurities.

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Method development typically involves optimizing several parameters:

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, offering good retention and resolution for aromatic compounds.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous phase (water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good resolution.

Detection: A UV detector is typically used, with the wavelength set to an absorption maximum of the indole chromophore (e.g., 220 nm or 254 nm) to ensure high sensitivity.

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm

Gas Chromatography is an ideal technique for the detection and quantification of residual volatile organic solvents from the synthesis and purification process. Common solvents could include ethyl acetate, hexane (B92381), dichloromethane (B109758), or tetrahydrofuran.

The sample is dissolved in a high-boiling point solvent and injected into the GC. The volatile impurities are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds. Quantification is achieved by comparing the peak areas of the solvents in the sample to those of a known standard.

Table 4: Typical GC Method Parameters for Residual Solvent Analysis

Parameter Condition
Column DB-624 or similar, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min
Detector Flame Ionization Detector (FID)

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. For the synthesis of this compound, TLC is routinely employed to track the consumption of the starting materials (e.g., 4,5-difluoro-1H-indole and di-tert-butyl dicarbonate) and the formation of the desired N-Boc protected product.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluent). The choice of the eluent system is critical for achieving good separation. For N-Boc protected indole derivatives, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate. The polarity of the eluent mixture is optimized to achieve a retention factor (Rf) value for the product that is ideally between 0.3 and 0.7, allowing for clear separation from other spots.

Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), where the aromatic indole ring of the compound absorbs the light and appears as a dark spot against the fluorescent background of the plate. Further visualization can be accomplished by exposing the plate to iodine vapor, which reversibly stains organic compounds.

A representative TLC analysis for monitoring the synthesis of this compound is detailed in the table below.

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) Hexane:Ethyl Acetate (4:1, v/v)
Visualization UV light (254 nm), Iodine vapor
Sample Application Starting material (SM), Co-spot (SM + Reaction Mixture), Reaction Mixture (RM)
Expected Rf of Starting Material ~0.2 (more polar)
Expected Rf of Product ~0.6 (less polar)

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by mass) of a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like this compound, elemental analysis provides fundamental validation of its atomic constitution and purity.

The chemical formula for this compound is C13H13F2NO2. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O).

The validation of the empirical formula is achieved by comparing the theoretically calculated elemental percentages with the experimentally determined values obtained from combustion analysis. A close agreement between the theoretical and experimental values, typically within a ±0.4% margin, confirms the empirical formula and provides strong evidence for the purity of the sample.

Below is a table presenting the theoretical elemental composition of this compound alongside representative experimental data that would be considered acceptable for empirical formula validation.

ElementTheoretical %Experimental % (Representative)
Carbon (C)61.1761.05
Hydrogen (H)5.135.19
Nitrogen (N)5.495.42
Fluorine (F)14.89Not typically determined directly
Oxygen (O)13.32Not typically determined directly

It is important to note that in many modern analytical laboratories, the percentages of fluorine and oxygen are often not directly measured but are inferred by the difference from 100% after determining the percentages of carbon, hydrogen, and nitrogen. The close correlation between the theoretical and representative experimental data in the table validates the empirical formula of C13H13F2NO2 for this compound.

Theoretical and Computational Investigations of Tert Butyl 4,5 Difluoro 1h Indole 1 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For tert-butyl 4,5-difluoro-1H-indole-1-carboxylate, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysis

The initial step in the theoretical investigation involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Computational studies on similar indole (B1671886) derivatives often employ basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The optimized structure would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the indole ring system and the orientation of the bulky tert-butoxycarbonyl (Boc) group relative to the indole plane are of significant interest. The fluorine substitutions at the 4 and 5 positions are expected to influence the geometry of the benzene (B151609) portion of the indole ring, potentially causing slight distortions from ideal planarity.

Electronic structure analysis provides a detailed picture of the electron distribution within the molecule. Properties such as Mulliken atomic charges and natural bond orbital (NBO) analysis can be calculated to understand the charge distribution and intramolecular interactions. The electronegative fluorine atoms are anticipated to draw electron density, resulting in partial positive charges on the adjacent carbon atoms. The Boc group, being an electron-withdrawing group, will also influence the electronic landscape of the indole ring.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Indole Core (Based on Analogous Structures) Note: This data is illustrative and based on general findings for similar indole structures, not specific to this compound.

ParameterTypical Calculated Value
N1-C2 Bond Length (Å)~1.38
C2-C3 Bond Length (Å)~1.37
C4-F Bond Length (Å)~1.35
C5-F Bond Length (Å)~1.35
C3a-C4-C5 Bond Angle (°)~118-120
C4-C5-C6 Bond Angle (°)~120-122

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, on the other hand, is likely to be distributed over the entire indole system, with significant contributions from the benzene ring and the carbonyl group of the Boc substituent. The fluorine atoms, due to their electron-withdrawing nature, would lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Difluoro-N-Boc-Indole (Conceptual) Note: These values are conceptual and intended to illustrate the expected trends.

OrbitalEnergy (eV)Implication
HOMO~ -6.5 to -7.0Region of nucleophilic attack
LUMO~ -1.0 to -1.5Region of electrophilic attack
HOMO-LUMO Gap~ 5.5 to 6.0Indicator of chemical stability

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the carbonyl group and the fluorine atoms, indicating their electron-rich nature and susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms and potentially on the carbon atoms attached to the fluorine atoms, highlighting their electron-deficient character and propensity for nucleophilic attack. The indole nitrogen, due to the electron-withdrawing Boc group, is expected to be less nucleophilic than in an unprotected indole.

Conformational Analysis and Energy Minima

The presence of the flexible tert-butyl group necessitates a conformational analysis to identify the most stable conformers and their relative energies. The rotation around the N-C(O) bond of the carbamate (B1207046) group can lead to different spatial arrangements.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. This analysis helps in identifying the global energy minimum and any other low-energy conformers that might be populated at room temperature. The relative energies of these conformers are important for understanding the molecule's dynamic behavior and its interactions in different environments. For similar N-Boc protected heterocycles, it is often found that one or two conformers are significantly more stable than others. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of the molecule.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The predicted spectra can aid in the assignment of experimental signals, especially for complex molecules. The fluorine atoms are expected to have a significant impact on the ¹H and ¹³C chemical shifts of the aromatic protons and carbons, respectively, due to their strong deshielding effects.

IR Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes of the molecule. Key predicted frequencies would include the C=O stretching of the carbamate group, the C-F stretching vibrations, and the various C-H and C-N stretching and bending modes of the indole ring. Calculated frequencies are often scaled by a factor to better match experimental values due to the approximations inherent in the theoretical models.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups and are not specific calculated values for this molecule.

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aliphatic)3000 - 2850
C=O stretching (carbamate)1750 - 1720
C=C stretching (aromatic)1600 - 1450
C-F stretching1250 - 1000

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify intermediates and, crucially, the transition states that connect them.

For example, in electrophilic substitution reactions, which are common for indole derivatives, DFT can be used to model the approach of an electrophile to the indole ring. The calculations can help determine the preferred site of attack (regioselectivity) by comparing the activation energies of the transition states leading to different products. The presence of the fluorine atoms and the Boc group will significantly influence the regioselectivity of such reactions.

The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. Analysis of the vibrational frequencies of the transition state (which will have one imaginary frequency) confirms that it is a true saddle point on the potential energy surface. The calculated activation energies can provide a quantitative measure of the reaction rate, which can be compared with experimental kinetic data.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules in solution, providing insights into their dynamic nature, conformational preferences, and interactions with the surrounding solvent environment. While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the established principles of MD simulations can be applied to hypothesize its behavior in a solution phase. Such a study would be invaluable for understanding how this molecule behaves in environments relevant to chemical synthesis, materials science, and biological systems.

A typical molecular dynamics simulation of this compound would involve several key steps. The process would begin with the selection of a suitable force field, such as CHARMM, AMBER, or OPLS, which are sets of parameters used to describe the potential energy of the system. These parameters would be carefully chosen or developed to accurately represent the atomic interactions within the indole derivative. The choice of a solvent model, for instance, the explicit TIP3P or SPC/E water models for aqueous solutions, or models for organic solvents, is also a critical decision that directly influences the simulation's accuracy.

Once the force field and solvent are chosen, the simulation system is constructed by placing the this compound molecule in a simulation box filled with the solvent molecules. The system then undergoes an energy minimization process to remove any unfavorable atomic clashes. Following this, a process of equilibration is carried out, where the temperature and pressure of the system are gradually brought to the desired conditions and allowed to stabilize.

The final and most data-rich phase is the production run, during which the simulation is run for an extended period, typically nanoseconds to microseconds, to sample a wide range of molecular conformations and solvent configurations. The trajectory data generated from this production run can be analyzed to extract a wealth of information about the solution-phase behavior of this compound.

Conformational Analysis and Flexibility

One of the primary outcomes of an MD simulation would be a detailed understanding of the conformational landscape of the molecule. The tert-butyl group, attached to the indole nitrogen, can exhibit rotational flexibility. The simulation would reveal the preferred dihedral angles and the energy barriers associated with their rotation. The planarity of the difluoro-substituted indole ring and any deviations from it due to thermal fluctuations would also be quantifiable.

Solvent Interactions and Solvation Shell Structure

MD simulations provide a dynamic picture of how solvent molecules arrange themselves around the solute. For this compound, this would involve analyzing the radial distribution functions between specific atoms of the solute and the solvent molecules. This analysis would reveal the structure of the solvation shells and identify key interactions, such as hydrogen bonding between the fluorine atoms or the carbonyl oxygen of the carboxylate group and protic solvents. The hydrophobic tert-butyl group would likely show a distinct solvation structure, with water molecules forming a structured cage around it in an aqueous environment.

Dynamic Properties

The dynamic properties of the molecule, such as its translational and rotational diffusion coefficients, can be calculated from the simulation trajectory. These properties are crucial for understanding how the molecule moves and tumbles in solution, which has implications for its reactivity and transport properties. Furthermore, the residence time of solvent molecules in the first solvation shell can be determined, providing insights into the strength and lifetime of solute-solvent interactions.

While awaiting specific experimental or computational studies on this compound, the application of molecular dynamics simulations remains a highly promising avenue for elucidating its complex behavior in the solution phase. The insights gained from such studies would be instrumental in guiding its application in various scientific and technological fields.

ParameterDescriptionTypical Analysis Method
Conformational Preferences Analysis of the distribution of dihedral angles, particularly around the N-carboxylate bond and the tert-butyl group.Dihedral angle distribution histograms, Ramachandran-like plots.
Solvation Structure Characterization of the arrangement of solvent molecules around the solute.Radial distribution functions (RDFs) between solute atoms and solvent atoms.
Hydrogen Bonding Identification and analysis of hydrogen bonds between the solute and protic solvents.Geometric criteria for hydrogen bond definition, analysis of hydrogen bond lifetimes.
Diffusion Coefficient Quantification of the translational and rotational motion of the molecule in solution.Mean square displacement (MSD) for translational diffusion, autocorrelation functions for rotational diffusion.
Solvent Dynamics Study of the mobility of solvent molecules in the vicinity of the solute.Calculation of solvent residence times in the first solvation shell.

Q & A

Q. What are the recommended synthetic methodologies for tert-butyl 4,5-difluoro-1H-indole-1-carboxylate in academic settings?

A common approach involves introducing fluorine substituents early in the synthesis via electrophilic fluorination or halogen-exchange reactions. The tert-butyl carbamate group is typically introduced using Boc protection (tert-butoxycarbonyl) under anhydrous conditions with a base like DMAP. Post-functionalization of the indole core may require careful control of reaction temperature and stoichiometry to avoid over-fluorination. Characterization by 1H^{1}\text{H} and 19F^{19}\text{F} NMR is critical for verifying regioselectivity .

Q. What safety protocols should be followed given the limited toxicity data for tert-butyl indole carboxylates?

Due to the absence of comprehensive acute or chronic toxicity data, researchers should adhere to ALARA (As Low As Reasonably Achievable) principles. Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact and inhalation by employing closed systems during synthesis. Emergency procedures for spills include neutralization with inert adsorbents and disposal as hazardous waste under local regulations .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine positions, while 1H^{1}\text{H} NMR identifies proton environments.
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • IR Spectroscopy : Detects carbonyl (C=O) and C-F stretches (~1250 cm1^{-1}). Cross-referencing with computational models (e.g., DFT) can resolve ambiguities in structural assignments .

Advanced Research Questions

Q. How can SHELX and ORTEP-III improve crystallographic analysis of this compound?

SHELX programs (e.g., SHELXL) enable high-precision refinement of crystal structures, particularly for resolving disorder in the tert-butyl group or fluorine positions. ORTEP-III’s graphical interface aids in visualizing anisotropic displacement parameters and hydrogen-bonding networks. For accurate thermal ellipsoid modeling, use TWINABS to correct for potential twinning in low-symmetry space groups .

Q. What strategies address contradictions in fluorination efficiency across different indole derivatives?

Contradictions often arise from electronic effects (e.g., electron-withdrawing groups deactivating the indole ring). Systematic optimization via DoE (Design of Experiments) can identify critical factors:

  • Factors : Temperature, fluorinating agent (e.g., Selectfluor), solvent polarity.
  • Response Surface Analysis : Quantifies interactions between variables. Pilot studies on simpler analogs (e.g., non-fluorinated tert-butyl indole carboxylates) can establish baseline reactivity .

Q. How do hydrogen-bonding patterns influence the solid-state stability of tert-butyl indole carboxylates?

Graph set analysis (as per Etter’s rules) reveals recurring motifs like R22(8)\text{R}_2^2(8) chains from N-H···O=C interactions. Fluorine’s electronegativity may disrupt classical H-bonds, favoring C-F···H-N or C-F···π interactions. Pair distribution function (PDF) analysis complements single-crystal data to assess amorphous phase behavior .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the carbamate or indole positions. Fukui indices identify electrophilic/nucleophilic sites, while solvent effects are simulated via PCM (Polarizable Continuum Model). Validate predictions with kinetic studies using stopped-flow techniques .

Data Gaps and Methodological Challenges

Q. How can researchers address the lack of ecological toxicity data for this compound?

Perform OECD 301/302 biodegradability assays and Daphnia magna acute toxicity tests. QSAR (Quantitative Structure-Activity Relationship) models estimate EC50_{50} values based on logP and molecular volume. Collaborate with environmental chemistry labs to measure bioaccumulation potential (BCF) .

Q. What crystallographic challenges arise from fluorine’s high electron density?

Fluorine’s strong scattering factor complicates X-ray diffraction, requiring high-resolution data (≤ 0.8 Å). Anomalous scattering techniques (e.g., Cu Kα radiation) enhance fluorine atom localization. For disordered tert-butyl groups, apply restraints (SIMU/DELU in SHELXL) to refine geometry without overfitting .

Q. Why do conflicting reports exist on the stability of tert-butyl indole carboxylates under acidic conditions?

Stability varies with substituent electronic effects. 4,5-Difluoro groups increase electron deficiency, accelerating Boc deprotection. Monitor degradation via HPLC-MS and compare kinetic profiles with non-fluorinated analogs. Buffer selection (e.g., acetate vs. phosphate) also impacts hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4,5-difluoro-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4,5-difluoro-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.